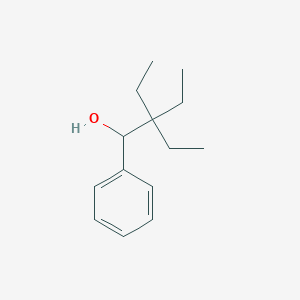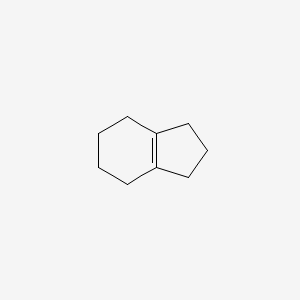![molecular formula C12H10B2O4S B14745132 Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
Dibenzo[b,d]thiophene-4,6-diyldiboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]thiophene-4,6-diyldiboronic acid is an organic compound with the chemical formula C₁₂H₁₀B₂O₄S. It is a white to pale yellow crystalline powder that is soluble in some organic solvents such as dimethyl sulfoxide and dimethylformamide. This compound is relatively stable at room temperature and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]thiophene-4,6-diyldiboronic acid typically involves the reaction of phenylmagnesium bromide with 4,6-dibromo-dibenzo[b,d]thiophene, followed by a reaction with boronic acid to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are usually carried out at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]thiophene-4,6-diyldiboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions, such as the Suzuki coupling reaction with aryl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically used in Suzuki coupling reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Biaryl compounds formed through Suzuki coupling.
Scientific Research Applications
Dibenzo[b,d]thiophene-4,6-diyldiboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its potential use in drug development is ongoing.
Industry: It is used in the production of organic electronic materials, such as light-emitting diodes and semiconductors
Mechanism of Action
The mechanism of action of dibenzo[b,d]thiophene-4,6-diyldiboronic acid involves its ability to participate in various chemical reactions due to the presence of boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in catalysis and molecular recognition . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Dibenzothiophene: An organosulfur compound with two benzene rings fused to a central thiophene ring.
Dibenzo[b,d]furan: A similar compound with an oxygen atom instead of sulfur in the central ring.
Thiophene: A simpler sulfur-containing heterocycle.
Uniqueness: Dibenzo[b,d]thiophene-4,6-diyldiboronic acid is unique due to the presence of boronic acid groups, which impart distinct reactivity and make it valuable in cross-coupling reactions like the Suzuki coupling. This sets it apart from other similar compounds that lack these functional groups .
Properties
Molecular Formula |
C12H10B2O4S |
|---|---|
Molecular Weight |
271.9 g/mol |
IUPAC Name |
(6-boronodibenzothiophen-4-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O4S/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6,15-18H |
InChI Key |
RNKHIPZASCTCAD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC(=C3S2)B(O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




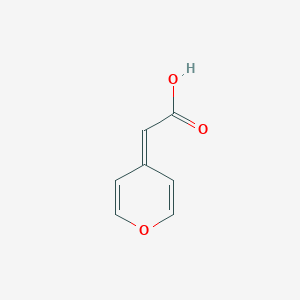
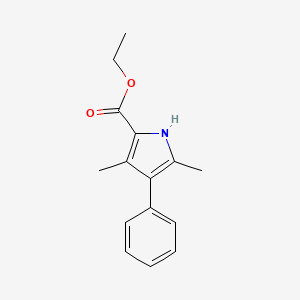
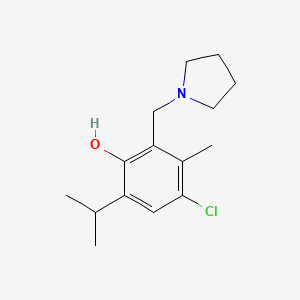
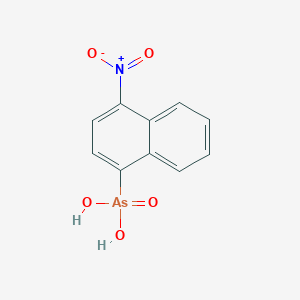
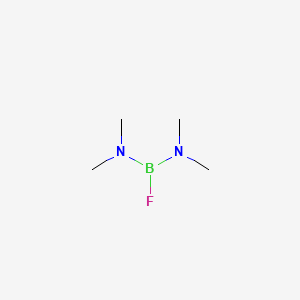
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
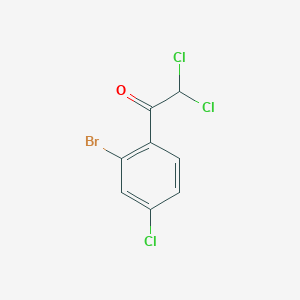
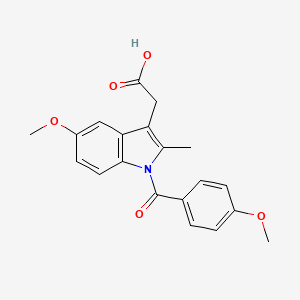
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
